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1. Clinical Context and Rationale

¢ Indication: Inavolisib is approved in combination with palbociclib and fulvestrant for adults with
endocrine-resistant, PIK3CA-mutated, HR-positive, HER2-negative, locally advanced or metastatic
breast cancer [1] [2] [3].

¢ Biological Rationale: The PI3BK/AKT/mTOR pathway is a critical intracellular signaling axis governing
cell growth, survival, and metabolism. Activating PIK3CA mutations are present in approximately
35-40% of HR-positive breast cancers and are a known driver of resistance to endocrine therapy [4]
[5] [6]. Inavolisib, an alpha-specific PI3K inhibitor, targets the cancer-promoting activity of these
mutated proteins to overcome treatment resistance [5] [3].

2. Recommended Dosing and Administration The following dosing regimen has been established for

clinical use based on the INAVO120 trial.

Table 1: Recommended Dosing Schedule for the Inavolisib Combination Regimen

Agent Dose and Route Dosing Schedule Additional Notes
Inavolisib 9 mg, orally Once daily, continuously until disease Can be taken with or

progression or unacceptable toxicity without food [1]
Palbociclib 125 mg, orally Once daily for 21 consecutive days, Refer to full

followed by 7 days off, to comprise a 28- prescribing

day cycle [1] [3] information
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Agent Dose and Route Dosing Schedule Additional Notes
Fulvestrant 500 mg, Administered on Cycle 1, Days 1 and 15, Refer to full
intramuscularly then on Day 1 of every subsequent 28-day prescribing
cycle [1] information

3. Efficacy Data from the INAVO120 Trial The approval was based on INAVO120, a randomized, double-
blind, placebo-controlled phase III trial (N=325) [1] [2]. Patients were treatment-naive in the metastatic

setting and had disease recurrence on or within 12 months of completing adjuvant endocrine therapy [1].

Table 2: Key Efficacy Outcomes from the INAVO120 Trial

Efficacy Endpoint

Inavolisib +
Palbociclib +
Fulvestrant

Placebo +
Palbociclib +
Fulvestrant

Hazard Ratio (HR) /
Difference

Median Progression-
Free Survival (PFS)

Objective Response
Rate (ORR)

Median Duration of
Response (DOR)

Interim Overall Survival

(0S)

15.0 months (95% CI:

11.3, 20.5)

58% (95% Cl: 50, 66)

18.4 months (95% CI:

10.4, 22.2)

Supportive benefit

7.3 months (95% CI:
5.6, 9.3)

25% (95% Cl: 19, 32)

9.6 months (95% CI:
7.4,16.6)

HR 0.43 (95% CI: 0.32,
0.59); p < 0.0001 [1] [2]

Not applicable [1] [2]

Not applicable [1]

HR 0.64 (95% CI: 0.43,
0.97) [1] [2]

4. Safety and Tolerability Profile The safety profile of inavolisib is consistent with the known class effects

of PI3Ka inhibitors.

e Most Common Adverse Reactions (220%): The most frequently reported adverse reactions and
laboratory abnormalities included decreased neutrophils, decreased hemoglobin, increased
fasting glucose, decreased platelets, decreased lymphocytes, stomatitis, diarrhea, decreased

calcium, fatigue, decreased potassium, increased creatinine, increased ALT, nausea, decreased
sodium, decreased magnesium, rash, decreased appetite, COVID-19 infection, and headache [1].
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¢ Key Management Themes: Hyperglycemia, stomatitis, and diarrhea were commonly noted, requiring
proactive monitoring and management [2].

5. Companion Diagnostic The FoundationOne Liquid CDx assay was approved concurrently as a
companion diagnostic to identify patients with breast cancer harboring PIK3CA mutations who are eligible

for treatment with this combination regimen [1].

Experimental Protocol: Inavolisib in a Preclinical
Setting

While detailed in vivo preclinical protocols for inavolisib are not publicly available, the diagram below
reconstructs a standard workflow for evaluating a PI3K inhibitor in endocrine-resistant breast cancer models,

based on standard practices and the clinical context.
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The corresponding methodology for the key stages is as follows:

¢ In Vivo Dosing Regimen: While the clinical human dose is 9 mg taken orally once daily [1],
preclinical studies typically require calculating a species-equivalent dose (e.g., ~9 mg/kg for mouse
models) administered via oral gavage. Treatment should continue until tumor volume reaches a
predefined endpoint or signs of unacceptable toxicity appear.

o Efficacy Endpoint Assessment: Tumor volume should be measured regularly (e.g., 2-3 times per
week) using calipers. Data is used to calculate Tumor Growth Inhibition (TGI). Progression-Free
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Survival (PFS) can be analyzed as the time from treatment initiation until a specific increase in tumor
volume [1].

e Pharmacodynamic (PD) Analysis: To confirm target engagement, tumor tissues should be
harvested at designated timepoints post-dose. Analysis via immunohistochemistry (IHC) or
western blot for phosphorylation of key downstream effectors like AKT and S6 is crucial to
demonstrate pathway inhibition [4] [6].

e Biomarker and Resistance Evaluation: Profiling should include sequencing of the PIK3CA gene
(e.g., exons 9 and 20) from tumor samples at baseline. To model acquired resistance, prolonged in
vitro exposure of sensitive cell lines to increasing concentrations of inavolisib can be performed,
followed by molecular profiling of resistant clones to identify compensatory mechanisms such as
MmTORC1 hyperactivation [6].

Research Considerations and Future Directions

¢ Managing Resistance: Research indicates that acquired resistance to PI3Ka inhibitors like inavolisib
is often driven by mTORC1 hyperactivation [6]. This creates a metabolic vulnerability, suggesting
that combination strategies with drugs targeting cancer metabolism (e.g., biguanides like metformin)
could be a promising approach to overcome or delay resistance [6].

e Combination Strategies: The success of the triple-combination regimen highlights the importance of
vertical pathway inhibition. Future protocols may explore combinations with other targeted agents,
such as CDK4/6 inhibitors (as used clinically) or mTOR inhibitors, though the latter's clinical utility
may be limited by toxicity [4] [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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